Antagonism of IL-1β-Evoked Hyperalgesia
In a direct head-to-head comparison using the rat paw pressure test, IL-1β (193-195) (Lys-D-Pro-Thr) administered locally (0.1–10 μg/paw) dose-dependently antagonized the hyperalgesia induced by co-administered IL-1β (0.5 pg/paw). At a 1:1 weight ratio (1 μg IL-1β (193-195) vs. 0.5 pg IL-1β), the tripeptide completely abolished the hyperalgesic effect of IL-1β. The all-L-amino acid analog Lys-Pro-Thr was inactive even at 100-fold higher doses, demonstrating the absolute requirement for the D-Pro¹⁹⁴ stereochemistry [1].
| Evidence Dimension | Antagonism of IL-1β-evoked mechanical hyperalgesia |
|---|---|
| Target Compound Data | Complete blockade at 1 μg/paw (co-administered with 0.5 pg IL-1β); ED₅₀ ≈ 0.1–0.5 μg/paw (estimated from dose-response curve) |
| Comparator Or Baseline | IL-1β alone: 0.5 pg/paw induces significant hyperalgesia (∼40% reduction in nociceptive threshold); Lys-Pro-Thr (all-L analog): inactive at up to 10 μg/paw |
| Quantified Difference | IL-1β (193-195) exhibits >100-fold greater antagonist potency compared to its all-L diastereomer; completely reverses hyperalgesia at molar ratios exceeding ∼10⁶:1 (antagonist:agonist) |
| Conditions | Rat paw pressure test; local intraplantar injection; mechanical nociceptive threshold measured via Randall-Selitto apparatus |
Why This Matters
This evidence confirms that the D-Pro¹⁹⁴ stereochemistry is non-negotiable for IL-1β antagonism, directly informing procurement decisions for studies requiring selective blockade of IL-1β-mediated pain pathways.
- [1] Ferreira SH, Lorenzetti BB, Bristow AF, Poole S. Interleukin-1 beta as a potent hyperalgesic agent antagonized by a tripeptide analogue. Nature. 1988;334(6184):698-700. View Source
